molecular formula C22H27N3O5 B2976653 N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide CAS No. 1021107-94-7

N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide

Cat. No.: B2976653
CAS No.: 1021107-94-7
M. Wt: 413.474
InChI Key: IUUMTBOWDCQNMZ-UHFFFAOYSA-N
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Description

N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide is a bis-benzamide derivative characterized by two distinct aromatic moieties: a 4-acetamidobenzamido group and a 3,4-diethoxybenzamide group, linked via an ethylenediamine backbone. The acetamido group (CH₃CONH-) and ethoxy substituents (-OCH₂CH₃) contribute to its unique physicochemical properties, including enhanced lipophilicity compared to methoxy analogs, which may influence bioavailability and blood-brain barrier penetration .

Properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-4-29-19-11-8-17(14-20(19)30-5-2)22(28)24-13-12-23-21(27)16-6-9-18(10-7-16)25-15(3)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUMTBOWDCQNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-acetamidobenzoic acid with ethylenediamine to form an intermediate, which is then reacted with 3,4-diethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of histone deacetylases, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Structural Features :

  • Fluorinated biphenyl core.
  • Methoxy (-OCH₃) groups at 3,4-positions on phenyl rings.
  • Propanamide linkage.

Key Differences :

  • Substituents : Methoxy groups in this compound vs. ethoxy groups in the target compound. Ethoxy’s larger size may reduce solubility but increase membrane permeability.
  • Fluorine Presence : The fluorine atom enhances electronegativity and metabolic stability, which the target compound lacks .

Pesticide Benzamides (e.g., Etobenzanid, Diflufenican)

Structural Features :

  • Etobenzanid: Dichlorophenyl and ethoxymethoxy groups.
  • Diflufenican: Trifluoromethyl (-CF₃) and pyridinecarboxamide.

Biological Activity :
Agrochemical applications (herbicides, fungicides) targeting plant-specific enzymes .

Key Differences :

  • Electronegative Groups : Chloro (-Cl) and trifluoromethyl substituents in pesticides enhance reactivity toward plant targets, contrasting with the acetamido group in the target compound, which is less electrophilic.
  • Applications : The target compound’s lack of halogens suggests a pharmaceutical rather than agrochemical focus .

3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)amino)benzamide (19e)

Structural Features :

  • Ethoxyphenyl acetamido group.
  • Tetrahydroacridin moiety linked via hexylamine.

Key Differences :

  • Acridin Moiety : Critical for cholinesterase inhibition in 19e, absent in the target compound.
  • Backbone Complexity : The hexylamine spacer in 19e enables longer-range molecular interactions, unlike the ethylenediamine linker in the target compound .

Comparative Data Table

Compound Name Structural Features Biological Activity Applications Key Differentiators
Target Compound Bis-benzamide with 4-acetamido, 3,4-diethoxy Hypothetical CNS activity Pharmaceutical (inferred) Ethoxy groups, acetamido linkage
(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)... Fluorinated biphenyl, 3,4-dimethoxy, propanamide Opioid receptor binding, neuroprotection Neurological therapies Fluorine, methoxy vs. ethoxy
Etobenzanid Dichlorophenyl, ethoxymethoxy Herbicide Agrochemical Chloro substituents, ethoxymethoxy
19e Ethoxyphenyl, tetrahydroacridin, hexylamine spacer Cholinesterase inhibition Alzheimer’s treatment Acridin moiety, complex backbone

Research Findings and Implications

  • Substituent Effects : Ethoxy groups in the target compound may improve lipophilicity over methoxy analogs but could reduce aqueous solubility, impacting formulation .
  • Pharmacological Potential: Unlike pesticidal benzamides, the target compound’s acetamido group aligns with drug-like properties, suggesting CNS or metabolic applications .
  • Synthetic Routes : Amide coupling strategies (e.g., HBTU-mediated synthesis in 19e) are likely applicable to the target compound, emphasizing the role of substituent selection in directing bioactivity .

Biological Activity

N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide is a synthetic compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, summarizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N2O3C_{21}H_{28}N_{2}O_{3}, with a molecular weight of approximately 356.5 g/mol. The compound features a complex structure that includes an acetamidobenzamide moiety and diethoxybenzamide groups, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC21H28N2O3C_{21}H_{28}N_{2}O_{3}
Molecular Weight356.5 g/mol
IUPAC NameThis compound
Canonical SMILESCOC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)CC3=CC=CO3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. It may influence several biochemical pathways, including:

  • Signal Transduction : Modulation of signaling pathways that regulate cellular responses.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease processes.
  • Ion Channel Modulation : Interaction with ion channels affecting cellular excitability.

Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Study 2: Anti-inflammatory Effects

Another research study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of this compound resulted in a notable reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.

Study 3: Neuroprotective Properties

Research also explored the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound significantly reduced neuronal cell death and oxidative stress markers.

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